Acid-apeg6-acid
Overview
Description
Acid-apeg6-acid is a synthetic compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a subject of interest in chemical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-apeg6-acid typically involves a multi-step process. One common method includes the esterification of a precursor compound followed by hydrolysis. The reaction conditions often require the use of strong acids like sulfuric acid or phosphoric acid as catalysts . The process involves heating the reactants to facilitate the reaction and then cooling to precipitate the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Acid-apeg6-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. .
Common Reagents and Conditions
The reactions of this compound typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions depending on the desired product.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acid-apeg6-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the production of polymers, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of Acid-apeg6-acid involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acid-apeg6-acid include:
Acetylsalicylic acid: Known for its anti-inflammatory and analgesic properties.
Salicylic acid: Used in skincare products for its exfoliating properties.
Benzoic acid: Commonly used as a food preservative .
Uniqueness
What sets this compound apart from these compounds is its unique reactivity and stability under various conditions. Its ability to participate in multiple types of reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO10/c20-17(21)1-5-24-9-13-28-15-11-26-7-3-19-4-8-27-12-16-29-14-10-25-6-2-18(22)23/h19H,1-16H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFCIHPQNRZEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNCCOCCOCCOCCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223952 | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1814901-04-6 | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1814901-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201223952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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